1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolutegravir intermediate-1 is a key synthetic intermediate used in the production of dolutegravir, an integrase inhibitor developed for the treatment of human immunodeficiency virus (HIV)-1 infection . Dolutegravir is known for its potent antiviral activity and high genetic barrier to resistance, making it a crucial component in HIV treatment regimens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dolutegravir intermediate-1 involves several key steps. One notable method includes the use of magnesium bromide-promoted intramolecular cyclization . The process begins with the condensation of commercially available methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to form a vinylogous amide. This intermediate then undergoes substitution with aminoacetaldehyde dimethyl acetal and methyl bromoacetate, resulting in the precursor for cyclization. The cyclization is promoted by magnesium bromide, leading to the formation of pyridinone diester. Finally, the selective hydrolysis of the diester using lithium hydroxide yields dolutegravir intermediate-1 .
Industrial Production Methods
Industrial production of dolutegravir intermediate-1 typically follows similar synthetic routes but on a larger scale. The use of continuous flow chemistry has been explored to improve the efficiency and yield of the synthesis process . This method reduces reaction times and allows for better control over reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dolutegravir intermediate-1 undergoes various chemical reactions, including:
Substitution Reactions: The intermediate can undergo substitution reactions with different reagents to form various derivatives.
Cyclization Reactions: Intramolecular cyclization is a key step in its synthesis.
Hydrolysis: Selective hydrolysis of the diester to form the final intermediate.
Common Reagents and Conditions
Magnesium Bromide: Used to promote intramolecular cyclization.
Lithium Hydroxide: Used for selective hydrolysis of the diester.
Methyl Oxalyl Chloride and Ethyl 3-(N,N-Dimethylamino)acrylate: Starting materials for the synthesis.
Major Products
The major product formed from these reactions is dolutegravir intermediate-1, which is further used in the synthesis of dolutegravir .
Scientific Research Applications
Dolutegravir intermediate-1 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of dolutegravir and other related compounds.
Biology: Studied for its role in the inhibition of HIV integrase.
Medicine: Integral in the production of dolutegravir, which is used in HIV treatment.
Industry: Employed in the large-scale production of dolutegravir for pharmaceutical use.
Mechanism of Action
Dolutegravir intermediate-1 itself does not have a direct mechanism of action but is crucial in the synthesis of dolutegravir. Dolutegravir inhibits HIV-1 integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration into the host cell . This inhibition prevents the replication of the virus, making it an effective antiviral agent .
Comparison with Similar Compounds
Dolutegravir intermediate-1 can be compared with other intermediates used in the synthesis of integrase inhibitors. Similar compounds include:
Raltegravir Intermediate: Used in the synthesis of raltegravir, another integrase inhibitor.
Elvitegravir Intermediate: Used in the synthesis of elvitegravir.
Bictegravir Intermediate: Used in the synthesis of bictegravir.
Dolutegravir intermediate-1 is unique due to its role in the synthesis of dolutegravir, which has a high genetic barrier to resistance and is recommended by the World Health Organization for first-line HIV treatment .
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGEECGULRZGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335210-23-5 |
Source
|
Record name | 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid in pharmaceutical chemistry?
A1: this compound serves as a vital building block in the synthesis of Dolutegravir, Bictegravir, and Cabotegravir [, ]. These compounds represent second-generation INSTIs, a class of antiretroviral drugs crucial for managing HIV-1 infection. The development of efficient synthetic routes for this key intermediate has significant implications for the large-scale production and accessibility of these essential medications.
Q2: What are some of the challenges in synthesizing this compound, and how have researchers addressed them?
A2: Achieving high yields and regioselectivity, particularly during the ester hydrolysis step, presents a significant challenge in the synthesis of this compound []. Researchers have explored various synthetic modifications to overcome this hurdle. One notable approach involves a one-pot synthesis method that allows for controlled impurity formation, enhancing the efficiency and purity of the final product []. This meticulous fine-tuning of the synthetic strategy underscores the importance of optimizing reaction conditions to access this essential intermediate effectively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.